molecular formula C7H10N2O3S B8654915 3-(N-methylamino)aniline-4-sulfonic acid

3-(N-methylamino)aniline-4-sulfonic acid

Cat. No. B8654915
M. Wt: 202.23 g/mol
InChI Key: VXAOMQMMCGVYOO-UHFFFAOYSA-N
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Patent
US05260431

Procedure details

23.2 g of 5-nitro-N-methylaniline-2-sulfonic acid were added to 300 g of water. The pH was then adjusted to from 5. 0 to 5.5 with sodium hydroxide solution, 2 g of Raney nickel were added and hydrogenation was carried out under atmospheric pressure at 30° C. After hydrogen uptake had ceased, the catalyst was filtered off, the pH of the filtrate was adjusted to 0.5 to 1.0 with hydrochloric acid, and the precipitated 3-(N-methylamino)aniline-4sulfonic acid was isolated by filtration.
Name
5-nitro-N-methylaniline-2-sulfonic acid
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[C:8]([NH:9][CH3:10])[C:7]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:6][CH:5]=1)([O-])=O.[OH-].[Na+].[H][H]>[Ni].O>[CH3:10][NH:9][C:8]1[CH:11]=[C:4]([CH:5]=[CH:6][C:7]=1[S:12]([OH:15])(=[O:14])=[O:13])[NH2:1] |f:1.2|

Inputs

Step One
Name
5-nitro-N-methylaniline-2-sulfonic acid
Quantity
23.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(NC)=C1)S(=O)(=O)O
Name
Quantity
300 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out under atmospheric pressure at 30° C
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off

Outcomes

Product
Name
Type
product
Smiles
CNC=1C=C(N)C=CC1S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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